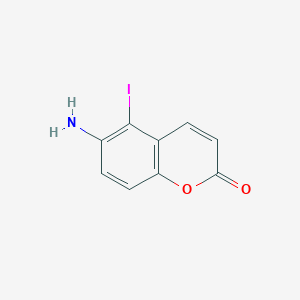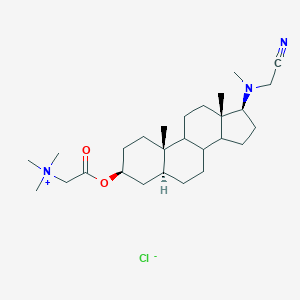
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl, commonly known as Mibolerone, is a synthetic androgenic steroid that has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
Mibolerone acts as an androgen receptor agonist, binding to and activating the androgen receptor. This activation leads to the transcription of genes involved in the regulation of muscle growth, bone metabolism, and reproductive function. Mibolerone has a high affinity for the androgen receptor, making it a potent androgenic steroid.
Biochemical and Physiological Effects:
Mibolerone has been shown to increase muscle mass and strength in animal studies. It has also been shown to increase bone density and reduce bone resorption. Mibolerone has been shown to have a negative impact on the reproductive system, causing a decrease in sperm production and testicular size. It has also been shown to increase the risk of prostate cancer in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Mibolerone is a potent androgenic steroid that can be used in small quantities to achieve desired effects. It has a long half-life, allowing for less frequent dosing in animal studies. However, due to its negative impact on the reproductive system and the risk of prostate cancer, caution should be taken when using this compound in animal studies.
Orientations Futures
There are several future directions for the use of Mibolerone in scientific research. It can be used to study the effects of androgenic steroids on bone metabolism and muscle growth in humans. It can also be used to investigate the role of androgens in the development of prostate cancer. Further research is needed to understand the long-term effects of Mibolerone on the reproductive system and its potential use as a therapeutic agent for bone and muscle disorders.
Conclusion:
Mibolerone is a synthetic androgenic steroid that has been used in scientific research for various purposes. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Mibolerone has been shown to increase muscle mass and strength, increase bone density, and have a negative impact on the reproductive system. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
Mibolerone is synthesized by the reaction of 17-beta-hydroxy-5-alpha-androstane-3-one with trimethylamine and acetic anhydride, followed by the reaction with N-methyl-N-cyanomethylamine and hydrochloric acid. The final product is obtained through recrystallization from ethyl acetate.
Applications De Recherche Scientifique
Mibolerone has been used in scientific research for various purposes. It has been used as a reference compound for the development of analytical methods to detect the presence of anabolic steroids in biological samples. It has also been used to study the effects of androgenic steroids on the reproductive system, bone metabolism, and muscle growth. Mibolerone has been used in animal studies to investigate the role of androgens in the development of prostate cancer.
Propriétés
Numéro CAS |
126054-44-2 |
|---|---|
Nom du produit |
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl |
Formule moléculaire |
C27H46ClN3O2 |
Poids moléculaire |
480.1 g/mol |
Nom IUPAC |
[2-[[(3S,5S,10S,13S,17S)-17-[cyanomethyl(methyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C27H46N3O2.ClH/c1-26-13-11-20(32-25(31)18-30(4,5)6)17-19(26)7-8-21-22-9-10-24(29(3)16-15-28)27(22,2)14-12-23(21)26;/h19-24H,7-14,16-18H2,1-6H3;1H/q+1;/p-1/t19-,20-,21?,22?,23?,24-,26-,27-;/m0./s1 |
Clé InChI |
PWDNSFYKBRGRQH-YYOVPXGGSA-M |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
Synonymes |
Ethanaminium, 2-(((3-beta,5-alpha,17-beta)-17-((cyanomethyl)methylamin o)androstan-3-yl)oxy)-N,N,N-trimethyl-2-oxo-, chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
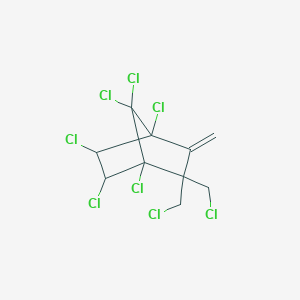

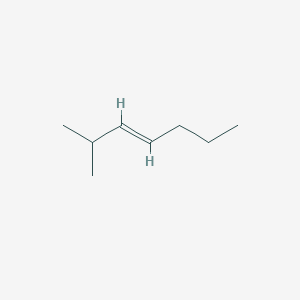
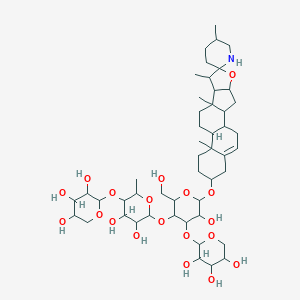


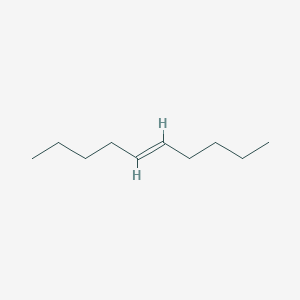
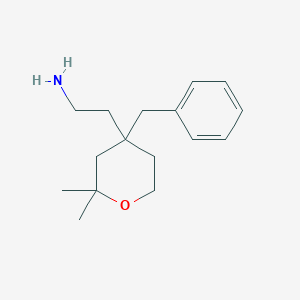

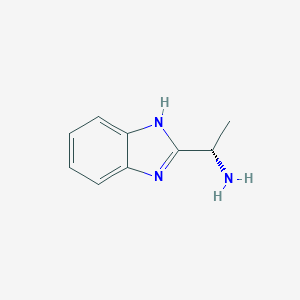

![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
